1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde
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Overview
Description
1-(Pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that features both pyrimidine and pyrazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are also known to inhibit protein kinases, essential enzymes for controlling cell growth .
Mode of Action
Pyrimidine derivatives are known to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . Protein kinases play a crucial role in controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
Pyrimidine derivatives are known to interact with various biochemical pathways due to their broad biological activity .
Pharmacokinetics
Pyrimidine-based drugs are known for their biological potency, adme properties, and pharmacokinetics/pharmacodynamics .
Result of Action
Pyrimidine derivatives are known to exhibit diverse biological activities, which suggests that they may have a wide range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde typically involves the condensation of pyrimidine-2-carbaldehyde with hydrazine derivatives under controlled conditions. One common method includes the reaction of pyrimidine-2-carbaldehyde with hydrazine hydrate in the presence of an acid catalyst to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in an organic solvent.
Major Products Formed
Oxidation: 1-(Pyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid.
Reduction: 1-(Pyrimidin-2-yl)-1H-pyrazole-5-methanol.
Substitution: Halogenated derivatives such as 1-(pyrimidin-2-yl)-1H-pyrazole-5-bromide.
Scientific Research Applications
1-(Pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.
1-(Pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position of the pyrazole ring.
1-(Pyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid: Oxidized form of the compound.
Uniqueness
1-(Pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde is unique due to its specific arrangement of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of both pyrimidine and pyrazole rings provides a scaffold that can be modified to enhance its properties for various applications.
Properties
IUPAC Name |
2-pyrimidin-2-ylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c13-6-7-2-5-11-12(7)8-9-3-1-4-10-8/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLFRTAXJFBODE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C(=CC=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718980 |
Source
|
Record name | 1-(Pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269293-84-6 |
Source
|
Record name | 1-(Pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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